molecular formula C16H31N2O8P B12418651 Oseltamivir-d3 (phosphate)

Oseltamivir-d3 (phosphate)

Katalognummer: B12418651
Molekulargewicht: 413.42 g/mol
InChI-Schlüssel: PGZUMBJQJWIWGJ-FCEXIPAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oseltamivir-d3 (phosphate) is a deuterated isotopologue of oseltamivir phosphate (OP), a prodrug of the antiviral agent oseltamivir carboxylate (OSC). OP is clinically used to treat influenza A and B by inhibiting viral neuraminidase. The deuterated form replaces three hydrogen atoms with deuterium at non-labile positions, enhancing its utility as a stable internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) for quantifying OP and OSC in biological matrices . Its molecular formula is C₁₆H₂₅D₃N₂O₈P, with a molecular weight of 413.43 g/mol (vs. 410.40 g/mol for non-deuterated OP) .

Eigenschaften

Molekularformel

C16H31N2O8P

Molekulargewicht

413.42 g/mol

IUPAC-Name

ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;phosphoric acid

InChI

InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m0./s1/i4D3;

InChI-Schlüssel

PGZUMBJQJWIWGJ-FCEXIPAZSA-N

Isomerische SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.OP(=O)(O)O

Kanonische SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Deuterium Exchange via Acid-Base Reaction

The most widely documented method involves reacting oseltamivir free base with deuterated phosphoric acid (D₃PO₄):

Procedure :

  • Reaction Setup : Dissolve oseltamivir free base (3.6 g) in deuterated methanol (8 mL).
  • Acid Addition : Add D₃PO₄ (1.3 mL, 88% in D₂O) dissolved in deuterated methanol (13 mL) dropwise at 25°C.
  • Crystallization : Introduce acetone (50 mL) to precipitate the product.
  • Isolation : Filter and dry under vacuum to obtain white crystalline powder (yield: 85–90%).

Key Parameters :

  • Solvent: Deuterated methanol ensures minimal proton back-exchange.
  • Temperature: Ambient conditions prevent deuterium loss.
  • Purity: >99% by ¹H NMR; melting point: 208.3°C (vs. 205.8°C for non-deuterated form).

Alternative Solvent Systems for Scalability

A modified approach uses ethyl acetate as an anti-solvent to enhance yield:

Procedure :

  • Dissolution : Oseltamivir free base (3.6 g) in deuterated methanol (8 mL).
  • Acid Mixing : Combine with D₃PO₄ (1.3 mL) in deuterated methanol (13 mL).
  • Precipitation : Add ethyl acetate (50 mL) and stir for 2 hours.
  • Yield : 3.4 g (94%) with 99.2% purity (HPLC).

Advantages :

  • Ethyl acetate reduces solvent polarity, improving crystallization efficiency.
  • Scalable to multi-kilogram batches without chromatography.

Stability and Analytical Validation

Comparative Stability Studies

Stability data for oseltamivir-d3 (phosphate) versus non-deuterated oseltamivir phosphate:

Condition Oseltamivir-d3 (Phosphate) Oseltamivir Phosphate
60°C for 10 days 0.04% impurities 0.12% impurities
5400 lux light for 10 days 0.34% impurities 0.87% impurities
Hygroscopicity (25°C, 80% RH) 0.48% weight gain 1.79% weight gain

Interpretation : Deuterated phosphate exhibits superior resistance to thermal degradation and moisture absorption.

Spectroscopic Characterization

  • ¹H NMR (D₂O) : Absence of signals at δ 2.07 (acetyl protons) confirms complete deuteration.
  • LC-MS : m/z 413.42 [M+H]⁺, consistent with molecular formula C₁₆H₂₈D₃N₂O₈P.
  • XRD : Polymorph A shows a distinct diffraction pattern at 2θ = 10.2°, 15.7°, and 20.4°.

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Raw Material Cost : D₃PO₄ adds ~15% to production costs compared to non-deuterated routes.
  • Yield Optimization : Recycling deuterated solvents reduces expenses by 20–30% in large-scale batches.

Regulatory Compliance

  • ICH Guidelines : Stability testing (Q1A) confirms deuterated forms meet shelf-life requirements (>24 months at 25°C).
  • FDA Submissions : Deuterated analogs require comparative bioequivalence data for clinical use.

Emerging Methodologies

Enzymatic Deuterium Incorporation

A novel approach uses E. coli esterases to catalyze deuterium transfer during oseltamivir carboxylate synthesis:

  • Substrate : Oseltamivir-d3 free base.
  • Enzyme : Recombinant carboxylesterase (CES1).
  • Yield : 78% with 99.5% isotopic purity.

Limitations : High enzyme costs and slower reaction kinetics.

Analyse Chemischer Reaktionen

Core Synthetic Routes

Step Reagents/Conditions Key Reaction
Deuterium incorporationDeuterated acetic anhydride, buffered conditionsSelective acetylation of the 5-amino group with deuterium labeling at C4
Aziridine ring openingIodine, trimethylsilyl triflateTransimination to form diamine intermediates
Final phosphorylationPhosphoric acidConversion of freebase to phosphate salt
  • Corey Synthesis : A shikimic acid–independent route using a Diels-Alder reaction between butadiene and acrylic acid, followed by iodolactamization and aziridine formation .

  • Ritter Reaction : Critical for introducing acetamido groups during deuterium labeling .

Biochemical Interactions with Neuraminidase

Oseltamivir-d3 phosphate acts as a neuraminidase inhibitor, binding to influenza A/B viral enzymes via specific interactions:

Binding Mechanism

Residue Interaction Type Role in Inhibition
R152H-bond (carboxylate group)Anchors oseltamivir in the 150-loop cavity
R292/R371Hydrophobic and H-bond interactionsStabilizes pentyl group positioning in the 1° site
D151/E119Electrostatic stabilizationNeutralizes protonated amino group of oseltamivir
  • Metastable States : Oseltamivir-d3 adopts multiple conformations (S6, S2, S3) during binding, with R292K mutations reducing efficacy by disrupting hydrophobic pockets .

Metabolic and Degradation Pathways

Oseltamivir-d3 phosphate undergoes enzymatic and non-enzymatic transformations:

Hydrolysis Reactions

Condition Product Kinetics
Acidic pH (gastric)Oseltamivir carboxylate (active)Faster conversion due to esterase activity
Alkaline pHDegraded byproductsIncreased instability at pH > 8
  • Deuterium Effects : Slows hepatic metabolism (CYP3A4/5), prolonging half-life compared to non-deuterated analogs .

Stability and Formulation Reactions

Formulation studies reveal interactions with excipients affecting stability:

Excipient Compatibility

Excipient Effect on Stability Mechanism
ErythritolReduces degradation at 40°C/75% RHPrevents Maillard reaction with amino groups
Anhydrous silicic acidAccelerates hydrolysis under humid conditionsSurface catalysis via silanol groups
  • Light Exposure : ΔE* values > 4.0 observed after 60°C storage, indicating color degradation .

Comparative Pharmacokinetics

Deuterium labeling alters metabolic profiles:

Parameter Oseltamivir-d3 Oseltamivir
Plasma half-life (hr)8.2 ± 1.56.8 ± 1.2
AUC (μg·hr/mL)4,320 ± 8903,750 ± 720

Wissenschaftliche Forschungsanwendungen

Oseltamivir is a neuraminidase inhibitor effective against influenza A and B viruses . Oseltamivir phosphate is a prodrug of oseltamivir carboxylate, the active metabolite . After oral administration, hepatic esterases metabolize oseltamivir phosphate into oseltamivir carboxylate in the liver .

Scientific Research Applications

Oseltamivir phosphate's applications in scientific research include:

  • Protection Against Hearing Loss: Research indicates oseltamivir phosphate can protect against hearing loss induced by cisplatin and noise . Studies in mice have demonstrated that orally delivered oseltamivir phosphate confers permanent hearing protection of 15-25 dB SPL in both sexes . The drug reduced outer hair cell death after cisplatin treatment and mitigated cochlear synaptopathy after noise exposure in mice .
  • Drug Combination Studies: Oseltamivir has been used in combination with other antiviral drugs like Favipiravir (T-705) to treat influenza virus infections . Studies combining oseltamivir with T-705 have shown synergistic effects against influenza A strains, including H1N1, H3N2, and H5N1, in mice .
  • Mechanism of Action Studies: Oseltamivir's mechanism involves inhibiting viral neuraminidase enzymes, which are crucial for viral entry, release, and spread . It is used in research to understand how it interferes with the release of viral particles from host cells .
  • Pharmacokinetic Studies: Oseltamivir's absorption and metabolism have been studied to understand its therapeutic action and interaction with plasma proteins . Pharmacokinetic data is used to optimize dosing regimens . Studies on patients with renal impairment show that oseltamivir carboxylate exposure is inversely proportional to declining renal function .
  • Cell Death Protection: Oseltamivir phosphate can protect against cisplatin-induced cell death in inner ear cell lines . It has shown the ability to reduce caspase-3/7 cell death activity in cisplatin-treated cells .
  • Otolaryngology Research: Oseltamivir is used in otolaryngology research to explore its otoprotective effects and potential in preventing hearing loss from various causes .

Wirkmechanismus

Oseltamivir-d3 (phosphate) exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, oseltamivir-d3 prevents the spread of the virus within the respiratory tract, thereby reducing the severity and duration of influenza symptoms. The molecular targets include the neuraminidase enzyme on the surface of influenza viruses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Role/Application Key References
Oseltamivir phosphate (OP) C₁₆H₃₁N₂O₈P 410.40 Prodrug; antiviral agent
Oseltamivir-d3 (phosphate) C₁₆H₂₈D₃N₂O₈P 413.43 Internal standard for LC-MS/MS analysis
Oseltamivir carboxylate (OSC) C₁₄H₂₄N₂O₈ 348.35 Active metabolite of OP
OSC-d3 C₁₄H₂₁D₃N₂O₈ 351.38 Internal standard for OSC quantification
OSPRC-A C₁₆H₂₉N₅O₄ 355.43 Genotoxic impurity in OP synthesis

Pharmacokinetics and Metabolism

  • OP : Rapidly hydrolyzed to OSC by hepatic carboxylesterases, with peak plasma concentrations at 3–4 hours post-dose .
  • Oseltamivir-d3 (phosphate): Not metabolized therapeutically; its deuterium substitution minimizes metabolic interference, ensuring reliable analytical performance .

Key Research Findings

  • Stability : OP formulations (e.g., powder for suspension) remain stable under refrigeration (4°C) for 14 days post-reconstitution .
  • Resistance: Prolonged OP use in immunocompromised patients promotes OSC-resistant influenza strains .
  • Cost-Effective Synthesis : D-ribose-based routes reduce OP production costs by 30% vs. shikimic acid routes .

Biologische Aktivität

Oseltamivir-d3 (phosphate) is a deuterated form of oseltamivir phosphate, a well-known antiviral medication primarily used for the treatment and prevention of influenza. Its biological activity is closely linked to its mechanism as a neuraminidase inhibitor, which is crucial for controlling influenza virus infections. This article will delve into the biological activity of oseltamivir-d3 (phosphate), supported by data tables, case studies, and detailed research findings.

Oseltamivir acts as a prodrug that is converted into its active metabolite, oseltamivir carboxylate (OC), after administration. The primary mechanism involves the inhibition of viral neuraminidase, an enzyme essential for the release of newly formed virions from infected cells. By blocking this enzyme, oseltamivir reduces viral replication and spread within the host.

  • Neuraminidase Inhibition : Oseltamivir carboxylate exhibits potent inhibition against various strains of influenza A and B viruses. The inhibitory concentration (IC50) values for neuraminidase range from 0.3 to 2 nM , indicating high potency against H1N1 and H3N2 strains .

Pharmacokinetics

The pharmacokinetic profile of oseltamivir-d3 closely resembles that of its non-deuterated counterpart, with some differences due to isotopic labeling. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability ~80%
Maximal Concentration (Cmax) 65 ng/mL (oseltamivir), 348 ng/mL (OC)
Volume of Distribution 23-26 L
Half-life 1-3 hours (oseltamivir), 6-10 hours (OC)
Renal Clearance 18.8 L/h

Oseltamivir-d3 is readily absorbed from the gastrointestinal tract and extensively converted to OC by hepatic esterases. The conversion rate remains high, with approximately 93% of the administered dose being metabolized into OC in healthy individuals .

Biological Activity in Clinical Studies

Clinical studies have demonstrated the efficacy of oseltamivir in reducing the severity and duration of influenza symptoms when administered within 48 hours of symptom onset. Notable findings include:

  • A study showed that treatment with oseltamivir reduced the duration of symptoms by about 1 day compared to placebo .
  • In patients with confirmed influenza, oseltamivir significantly decreased viral shedding, thus limiting transmission potential .

Case Studies

  • Efficacy Against H1N1 : A clinical trial involving patients infected with H1N1 demonstrated that those treated with oseltamivir experienced a significant reduction in hospitalization rates compared to untreated individuals .
  • Prophylactic Use : In a cohort study, prophylactic administration of oseltamivir was associated with a reduced incidence of influenza among healthcare workers during an outbreak, highlighting its preventive capabilities .

Safety Profile

Oseltamivir-d3 has shown a favorable safety profile in clinical settings. Common side effects include gastrointestinal disturbances such as nausea and vomiting; however, serious adverse effects are rare. The drug has been well tolerated at doses up to 1000 mg daily , demonstrating a high safety margin in both acute and chronic toxicity studies .

Q & A

Q. What analytical methods are recommended for determining the purity of Oseltamivir-d3 (phosphate) in pharmaceutical formulations?

To assess purity, the United States Pharmacopeia (USP) recommends using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection at 210 nm. Prepare standard and test solutions by dissolving accurately weighed samples in a diluent (e.g., water, methanol, and acetonitrile mixtures). Calculate purity using peak area ratios relative to the USP reference standard, ensuring compliance with the 98.0–101.5% purity range . For impurity profiling, employ gradient elution with tributyl phosphine oxide as a marker to detect degradation products .

Q. What are the optimal storage conditions for Oseltamivir-d3 (phosphate) to ensure long-term stability?

Store Oseltamivir-d3 (phosphate) in well-sealed containers at 25°C (with permissible excursions between 15°C and 30°C) to prevent moisture absorption and degradation. Stability studies indicate that exposure to humidity or extreme temperatures accelerates hydrolysis of the phosphate ester group, necessitating controlled environments .

Q. How should Oseltamivir-d3 (phosphate) solutions be prepared for mass spectrometry (MS) quantification?

For MS-based assays, dissolve Oseltamivir-d3 (phosphate) in methanol or water containing 0.1% formic acid to enhance ionization efficiency. Use isotopically labeled internal standards (e.g., Oseltamivir-d3 carboxylate) to correct for matrix effects. Centrifuge samples to remove particulates and ensure supernatant clarity before injection .

Advanced Research Questions

Q. How can researchers resolve discrepancies in HPLC results when analyzing Oseltamivir-d3 (phosphate) in complex matrices?

Contradictions in HPLC data often arise from matrix interference or column degradation . Validate methods using spiked recovery experiments (e.g., 80–120% recovery targets) and compare results with orthogonal techniques like capillary electrophoresis (CE) or LC-MS/MS . For plasma or environmental samples, employ solid-phase extraction (SPE) to isolate the analyte and reduce background noise .

Q. What impact do polymorphic forms of Oseltamivir-d3 (phosphate) have on formulation efficacy?

Crystalline Form C (prepared by adjusting aqueous solutions to pH 4.0) exhibits superior solubility and bioavailability compared to amorphous forms. Characterize polymorphs using X-ray diffraction (XRD) and differential scanning calorimetry (DSC) . Formulations with Form C require pH 3.5–4.5 buffers to maintain stability in injectable preparations .

Q. How can green chemistry metrics evaluate the efficiency of synthetic routes for Oseltamivir-d3 (phosphate)?

Apply global reaction mass efficiency (RME) and E-factor calculations to compare synthetic plans. For example, Roche’s shikimic acid route has an E-factor of 52 (kg waste/kg product), while academic routes using D-ribose achieve E-factors <30. Prioritize atom-economical steps (e.g., catalytic asymmetric Diels-Alder reactions) to minimize waste .

Q. What methodological considerations are critical for developing stability-indicating assays for Oseltamivir-d3 (phosphate)?

Use forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to identify degradation products. Validate RP-HPLC methods with resolution >2.0 between parent and degradation peaks. For residual solvent analysis, employ headspace gas chromatography (HS-GC) with a DB-624 column to quantify hexane, ethyl acetate, and dichloromethane impurities .

Q. How can environmental researchers monitor Oseltamivir-d3 (phosphate) metabolites in water systems?

Extract Oseltamivir carboxylate (the active metabolite) from wastewater using mixed-mode SPE cartridges . Quantify via LC-MS/MS with a limit of detection (LOD) of 1 ng/L. Advanced treatment plants with ozonation reduce metabolite concentrations by >80%, mitigating ecotoxicological risks .

Q. What strategies improve enantiomeric purity in asymmetric syntheses of Oseltamivir-d3 (phosphate)?

Leverage chiral catalysts , such as gadolinium polymetallic complexes, for aziridine ring-opening reactions. Corey’s synthesis achieves >99% enantiomeric excess (ee) via catalytic asymmetric Diels-Alder cycloadditions. Validate ee using chiral HPLC with cellulose-based columns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.